molecular formula C16H13N7O3S B11706186 N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11706186
M. Wt: 383.4 g/mol
InChI Key: KGULYHQMAJECCU-LICLKQGHSA-N
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Description

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that features a nitrophenyl group, a tetrazole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 2-nitrobenzaldehyde with 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is not well-documented. it is likely to interact with biological targets through its nitrophenyl and tetrazole moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE
  • N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of the nitrophenyl and tetrazole moieties also provides a distinct structural framework that can be exploited in various applications.

Properties

Molecular Formula

C16H13N7O3S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C16H13N7O3S/c24-15(18-17-10-12-6-4-5-9-14(12)23(25)26)11-27-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,18,24)/b17-10+

InChI Key

KGULYHQMAJECCU-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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